molecular formula C12H10F2N2 B11887640 (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine CAS No. 1346691-69-7

(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11887640
CAS No.: 1346691-69-7
M. Wt: 220.22 g/mol
InChI Key: GEDHKKAZUDRPMG-UHFFFAOYSA-N
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Description

(5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H10F2N2 It consists of a pyridine ring substituted with a methanamine group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 2,4-difluorobenzaldehyde with 3-pyridylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Chemistry: In chemistry, (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .

Mechanism of Action

The mechanism of action of (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring.

Properties

CAS No.

1346691-69-7

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

[5-(2,4-difluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10F2N2/c13-10-1-2-11(12(14)4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

GEDHKKAZUDRPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CN

Origin of Product

United States

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